molecular formula C21H27NO3 B14727293 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol CAS No. 6325-50-4

4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol

Cat. No.: B14727293
CAS No.: 6325-50-4
M. Wt: 341.4 g/mol
InChI Key: XTKVXRGPRHAEQY-UHFFFAOYSA-N
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Description

4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, a methylideneamino group, and diethoxyphenyl and propan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the Schiff Base: The reaction between 3,4-diethoxybenzaldehyde and 4-amino-5-methyl-2-(propan-2-yl)phenol in the presence of a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and results in the formation of the Schiff base through a condensation reaction.

    Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the Schiff base can interact with nucleophiles and electrophiles. These interactions can modulate biological activities and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol
  • 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)aniline

Uniqueness

4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to the presence of both diethoxyphenyl and propan-2-yl groups, which confer distinct chemical and physical properties

Properties

CAS No.

6325-50-4

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(3,4-diethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C21H27NO3/c1-6-24-20-9-8-16(11-21(20)25-7-2)13-22-18-12-17(14(3)4)19(23)10-15(18)5/h8-14,23H,6-7H2,1-5H3

InChI Key

XTKVXRGPRHAEQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C)OCC

Origin of Product

United States

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